(3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone
Description
Properties
IUPAC Name |
[3-(6-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(2-methyl-1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-10-17-12(9-23-10)15(20)19-5-3-4-11(8-19)22-14-7-16-6-13(18-14)21-2/h6-7,9,11H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPIKWDOPZMDPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCCC(C2)OC3=NC(=CN=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, such as a substituted pyridine, the piperidine ring can be formed through hydrogenation or cyclization reactions.
Attachment of the Pyrazine Moiety: The pyrazine ring is introduced via nucleophilic substitution reactions, where a methoxypyrazine derivative reacts with the piperidine intermediate.
Incorporation of the Thiazole Ring: The final step involves the formation of the thiazole ring, which can be achieved through cyclization reactions involving thioamides and α-haloketones.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group on the pyrazine ring, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrazine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazine N-oxides, while reduction could produce alcohol derivatives of the methanone group.
Scientific Research Applications
Medicinal Chemistry
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Antimicrobial Activity : Compounds similar to (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone have shown promising antimicrobial properties. Research indicates that derivatives containing pyrazine and thiazole structures exhibit significant activity against various bacterial strains.
These results suggest that the presence of the methoxypyrazine and thiazole structures enhances the antimicrobial efficacy of the compounds .
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 1 E. coli 12 µg/mL 2 S. aureus 10 µg/mL 3 P. aeruginosa 15 µg/mL - Antitumor Activity : The compound's structural features may allow it to interact with specific cellular pathways involved in tumor growth and apoptosis. Studies on similar compounds have indicated their potential to induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic proteins .
Pharmacology
The compound may serve as a lead in drug development due to its ability to interact with various biological targets:
- Enzyme Inhibition : It could inhibit enzymes associated with disease pathways, providing therapeutic benefits in conditions such as cancer or infections.
- Receptor Binding : The compound may bind to specific receptors, influencing cellular signaling pathways that regulate physiological responses .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone against common pathogens. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
Study 2: Antitumor Mechanism
Another investigation focused on the antitumor properties of related compounds in vitro. The study found that these compounds could induce cell cycle arrest and apoptosis in cancer cell lines, highlighting the importance of further research into their mechanisms of action.
Synthesis and Production
The synthesis of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone typically involves multi-step organic reactions, starting from easily accessible precursors like piperidine derivatives and methoxypyrazine. Optimizing reaction conditions is crucial for maximizing yield and purity.
Mechanism of Action
The mechanism of action of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, we compare it structurally and functionally with analogous molecules, focusing on key pharmacophores and reported biological activities.
Structural and Functional Comparison
Key Findings
Bioisosteric Replacements : The methoxypyrazine-thiazole combination in the target compound replaces fused imidazo-pyrrolo-pyrazine systems seen in other kinase inhibitors. This substitution reduces molecular weight (MW ~380 vs. ~450 in fused-ring analogs) but may compromise binding affinity .
Fluorine vs. Methoxy Groups : Fluorinated analogs (e.g., difluorocyclobutyl derivatives) exhibit superior target engagement (IC₅₀ < 10 nM) compared to methoxy-containing compounds, likely due to enhanced electronegativity and membrane permeability . However, methoxy groups mitigate metabolic oxidation risks.
Solubility and Formulation : The target compound’s logP (~2.8) suggests moderate lipophilicity, aligning with analogs like the trifluoropropane-sulfonamide derivative (logP ~3.1). Both may require prodrug strategies for improved aqueous solubility.
Limitations of Available Data
Comparative analysis here relies on structural extrapolation and trends from related chemotypes.
Biological Activity
The compound (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, often referred to as a pyrazine derivative, has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of key intermediates such as 6-methoxypyrazine and piperidine derivatives. The following outlines the general synthetic route:
- Preparation of 6-Methoxypyrazine : This can be achieved through methylation of pyrazine.
- Formation of Piperidine Derivative : The methoxypyrazine is reacted with piperidine.
- Final Coupling Reaction : The piperidine derivative is then reacted with a thiazole precursor to yield the target compound.
Biological Activity
The biological activity of (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone has been investigated in various studies, revealing its potential in different therapeutic areas.
The compound's mechanism involves interaction with specific molecular targets, including enzymes and receptors. It may modulate biological pathways by binding to these targets, affecting cellular processes such as:
- Enzyme Inhibition : Studies have shown that this compound can inhibit certain enzymes, thereby influencing metabolic pathways.
- Receptor Binding : It may also interact with G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction.
Research Findings and Case Studies
Several studies have documented the biological effects and potential therapeutic applications of this compound:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that the compound inhibited cell proliferation in breast cancer models through apoptosis induction.
- Antimicrobial Properties : The compound has shown promising antimicrobial activity against several bacterial strains, suggesting its potential as an antibacterial agent.
- Neuroprotective Effects : In animal models, (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone displayed neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (3-((6-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(2-methylthiazol-4-yl)methanone, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves coupling reactions between substituted pyrazine and piperidine-thiazole precursors. For example, nucleophilic substitution of 6-methoxypyrazin-2-ol with a halogenated piperidine derivative, followed by ketone formation via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling. Intermediates are characterized using HPLC for purity, FTIR for functional groups (e.g., C=O stretch at ~1650 cm⁻¹), and 1H/13C NMR to confirm regiochemistry (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
Q. How is the structural integrity of this compound validated spectroscopically?
- Methodological Answer : X-ray crystallography resolves crystal packing and bond angles, while 2D NMR (COSY, HSQC) confirms connectivity between the piperidine, pyrazine, and thiazole moieties. For instance, NOESY correlations can distinguish axial/equatorial substituents on the piperidine ring. Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₉N₃O₂S: 345.12) .
Q. What reaction conditions optimize yield for the piperidine-pyrazine ether linkage?
- Methodological Answer : Use anhydrous DMF as a solvent with K₂CO₃ as a base at 80–100°C for 12–24 hours. Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7). Post-reaction, purify by column chromatography (70–85% yield). Contaminants like unreacted pyrazine can be identified via HPLC-DAD at 254 nm .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., nitro on pyrazine) reduce nucleophilicity, requiring harsher conditions (e.g., Pd(PPh₃)₄, 110°C). Steric hindrance at the piperidine 3-position slows etherification. Computational studies (DFT ) can predict activation energies for substituent variations. Compare yields and kinetics under identical conditions to isolate steric/electronic contributions .
Q. What strategies resolve contradictions in biological activity data across structural analogs?
- Methodological Answer : Perform dose-response assays (e.g., IC₅₀ for enzyme inhibition) with strict controls for solubility (use DMSO ≤0.1%). Validate inconsistencies via molecular docking (e.g., AutoDock Vina) to assess binding affinity to targets like kinase domains. Cross-reference with SAR studies —e.g., replacing 2-methylthiazole with 4-methylimidazole may alter H-bonding interactions .
Q. How can synthetic efficiency be improved for large-scale production without compromising purity?
- Methodological Answer : Optimize flow chemistry parameters (residence time, temperature) to reduce side reactions. Use design of experiments (DoE) to test variables (catalyst loading, solvent ratio). For purification, employ centrifugal partition chromatography to separate diastereomers. Validate scalability via PAT (Process Analytical Technology) tools like inline FTIR .
Q. What computational methods predict metabolic stability of this compound?
- Methodological Answer : Use ADMET predictors (e.g., SwissADME) to analyze metabolic hotspots (e.g., demethylation of the methoxypyrazine). Validate with in vitro microsomal assays (human liver microsomes, NADPH cofactor). Compare half-life (t₁/₂) data with analogs to identify metabolically resistant substituents .
Methodological Notes
- Contradiction Handling : Conflicting spectral data (e.g., unexpected NOESY peaks) may arise from rotamers; use variable-temperature NMR or DFT-optimized conformers for clarification .
- Data Reproducibility : Document reaction parameters (e.g., moisture levels for hygroscopic reagents) and share raw spectral data in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
